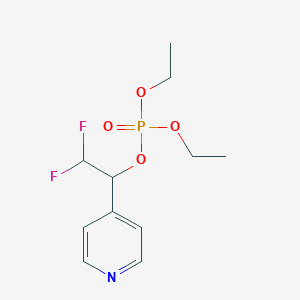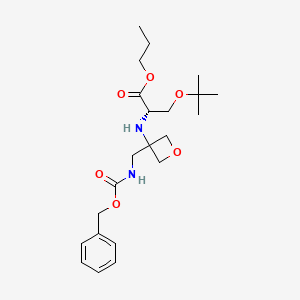
propyl N-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-O-(tert-butyl)-L-serinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl N-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-O-(tert-butyl)-L-serinate is a complex organic compound that belongs to the class of amino acid derivatives. It exhibits interesting pharmacological and chemical properties that make it valuable for various scientific research applications. This compound has a unique structure that combines elements of oxetane, benzyl, and serine motifs, contributing to its diverse reactivity and utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-O-(tert-butyl)-L-serinate generally involves multiple steps:
Oxetane Formation: A key step involves the formation of the oxetane ring, which can be synthesized via cyclization reactions.
Amino Group Protection: The benzyloxycarbonyl (Cbz) group is introduced as a protective group for the amino function, typically through a condensation reaction.
Serine Derivatization: The serine moiety is modified to include the tert-butyl ester group to enhance stability and solubility.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by peptide coupling reagents such as HATU or EDCI.
Industrial Production Methods
Industrial production may optimize these synthetic steps to improve yield and scalability. Catalytic processes and continuous flow reactions are employed to minimize reaction times and enhance efficiency. Additionally, protecting group strategies are refined to simplify purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the benzyl and oxetane moieties, forming respective oxides.
Reduction: Reduction reactions can target the Cbz-protected amino group, reducing it to a free amine.
Substitution: Nucleophilic substitution reactions may occur at the oxetane ring, leading to various derivative compounds.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LAH).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation Products: Benzyl oxides and oxetane oxides.
Reduction Products: Free amino derivatives.
Substitution Products: Diverse substituted oxetane derivatives.
Applications De Recherche Scientifique
Propyl N-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-O-(tert-butyl)-L-serinate finds extensive applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in asymmetric synthesis.
Biology: Used in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for potential therapeutic properties, especially in drug design and delivery.
Industry: Employed in material science for developing new polymers and coatings.
Mécanisme D'action
The compound exerts its effects primarily through molecular interactions involving its amino and oxetane moieties. The oxetane ring is known for its strain, which makes it highly reactive in biochemical pathways. It can act as a substrate or inhibitor in enzymatic reactions, often targeting serine proteases and other amino acid-related enzymes. The benzyloxycarbonyl group plays a crucial role in stabilizing the compound and facilitating selective binding.
Comparaison Avec Des Composés Similaires
Compared to other oxetane-containing amino acid derivatives, propyl N-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-O-(tert-butyl)-L-serinate stands out due to its unique combination of stability and reactivity. Similar compounds include:
Methoxycarbonyl-substituted oxetane derivatives: Known for their reactivity but less stable than the benzyloxycarbonyl variant.
Oxetane amino acids without protective groups: More prone to degradation and less versatile in synthetic applications.
This compound is not just a mouthful to say; it’s a crucial player in modern chemistry and pharmacology, offering a unique blend of stability and reactivity that makes it invaluable in scientific research.
Propriétés
IUPAC Name |
propyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6/c1-5-11-28-19(25)18(13-30-21(2,3)4)24-22(15-27-16-22)14-23-20(26)29-12-17-9-7-6-8-10-17/h6-10,18,24H,5,11-16H2,1-4H3,(H,23,26)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKNNWZQLDSANH-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(COC(C)(C)C)NC1(COC1)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)[C@H](COC(C)(C)C)NC1(COC1)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol](/img/structure/B8050465.png)
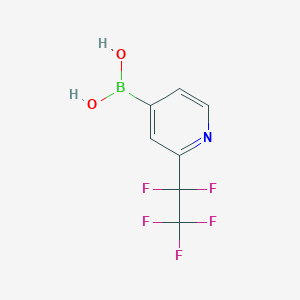
![(S)-6-phenyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050482.png)
![(S)-6-(4-(tert-butoxy)benzyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050483.png)
![(S)-6-(tert-butoxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050484.png)
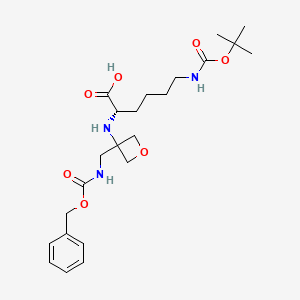
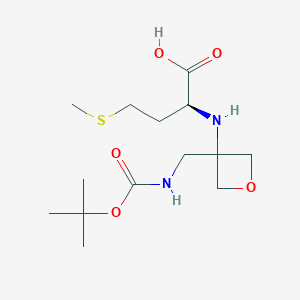
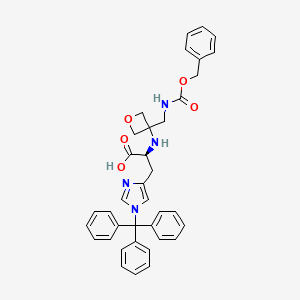
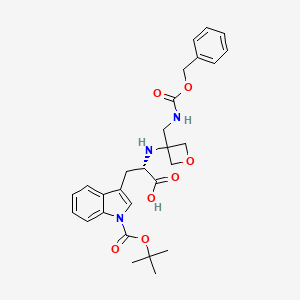
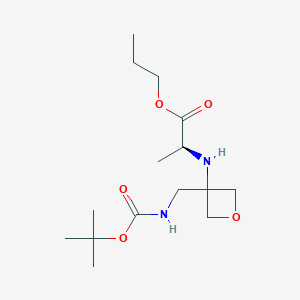
![(2S)-2-[3-[(tert-Butoxycarbonylamino)methyl]oxetane-3-ylamino]-3-methylbutyric acid propyl ester](/img/structure/B8050515.png)
![(2S)-2-[3-[(Benzyloxycarbonylamino)methyl]oxetane-3-ylamino]-3-(4-tert-butoxyphenyl)propionic acid propyl ester](/img/structure/B8050535.png)
![[(1S,2R)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B8050547.png)
